molecular formula C20H26N2O3S B2360593 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide CAS No. 954248-65-8

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide

Cat. No.: B2360593
CAS No.: 954248-65-8
M. Wt: 374.5
InChI Key: HWZXKPLLXNHCHX-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential applications in various fields, including pharmacology and medicinal chemistry. This compound is known for its complex structure, which includes a phenyl group, a morpholino group, and an ethanesulfonamide moiety.

Preparation Methods

The synthesis of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the morpholino intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: It has shown promise as a pharmacological agent with potential analgesic properties.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide can be compared with other similar compounds, such as:

    2-phenyl-N-(2-(2-morpholino)ethyl)ethanesulfonamide: This compound lacks the phenyl group on the morpholino ring, which may result in different pharmacological properties.

    N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide: This compound lacks the phenyl group on the ethanesulfonamide moiety, which may affect its chemical reactivity and biological activity.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,16-11-18-7-3-1-4-8-18)21-12-13-22-14-15-25-20(17-22)19-9-5-2-6-10-19/h1-10,20-21H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZXKPLLXNHCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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